

A Comparative Guide to the Efficacy of Pyrazole-Based CDK2 Inhibitors

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Compound of Interest

Compound Name: (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

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The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the efficacy of several recently developed pyrazole-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document summarizes key experimental data, provides detailed experimental protocols for the cited assays, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Potency and Antiproliferative Activity

The following tables summarize the in vitro efficacy of selected pyrazole-based CDK2 inhibitors from recent studies. The data includes the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (K_i) against CDK2/cyclin complexes and the growth inhibitory (GI₅₀) or IC₅₀ values against various cancer cell lines. A lower value indicates higher potency.

Table 1: In Vitro CDK2 Inhibitory Activity of Pyrazole-Based Compounds

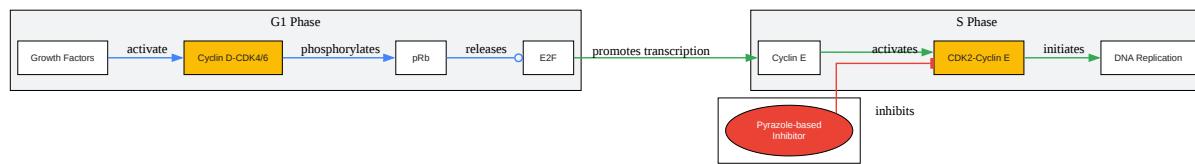
Compound Reference	Target	IC50 (µM)	Ki (µM)
Compound 15[1]	CDK2	-	0.005
Compound 14[1]	CDK2	-	0.007
Compound 15 (Pyrazolopyrimidine) [2]	CDK2/cyclin A2	0.061	-
Compound 9[3]	CDK2/cyclin A2	0.96	-
Compound 7d[3]	CDK2/cyclin A2	1.47	-
Compound 7a[3]	CDK2/cyclin A2	2.0	-
Compound 4[3]	CDK2/cyclin A2	3.82	-
Roscovitine (Reference)[4]	CDK2	0.99	-
AT7519 (Reference) [5]	CDK2	0.01-0.21	-

Table 2: Antiproliferative Activity of Pyrazole-Based CDK2 Inhibitors

Compound Reference	Cell Line	Cancer Type	GI50/IC50 (μM)
Compound 15[1]	A2780	Ovarian Cancer	0.158 (GI50)
Compound 15[1]	MV4-11	Leukemia	0.127 (GI50)
Compound 15[1]	U937	Leukemia	0.223 (GI50)
Compound 15[1]	MCF7	Breast Cancer	0.385 (GI50)
Compound 15[1]	MDA-MB-231	Breast Cancer	0.560 (GI50)
Compound 4[3]	NCI-60 Panel	Various	3.81 (GI50, mean)
Compound 9[3]	NCI-60 Panel	Various	>50 (mean GI)
Compound 7d (Pyrazolo[1,5-a]pyrimidine)[6]	MCF-7	Breast Cancer	14.12 (IC50)
Compound 7d (Pyrazolo[1,5-a]pyrimidine)[6]	HepG2	Liver Cancer	24.24 (IC50)
Compound 10b (Pyrazolo[1,5-a]pyrimidine)[6]	MCF-7	Breast Cancer	10.05 (IC50)
Compound 10b (Pyrazolo[1,5-a]pyrimidine)[6]	HepG2	Liver Cancer	17.12 (IC50)

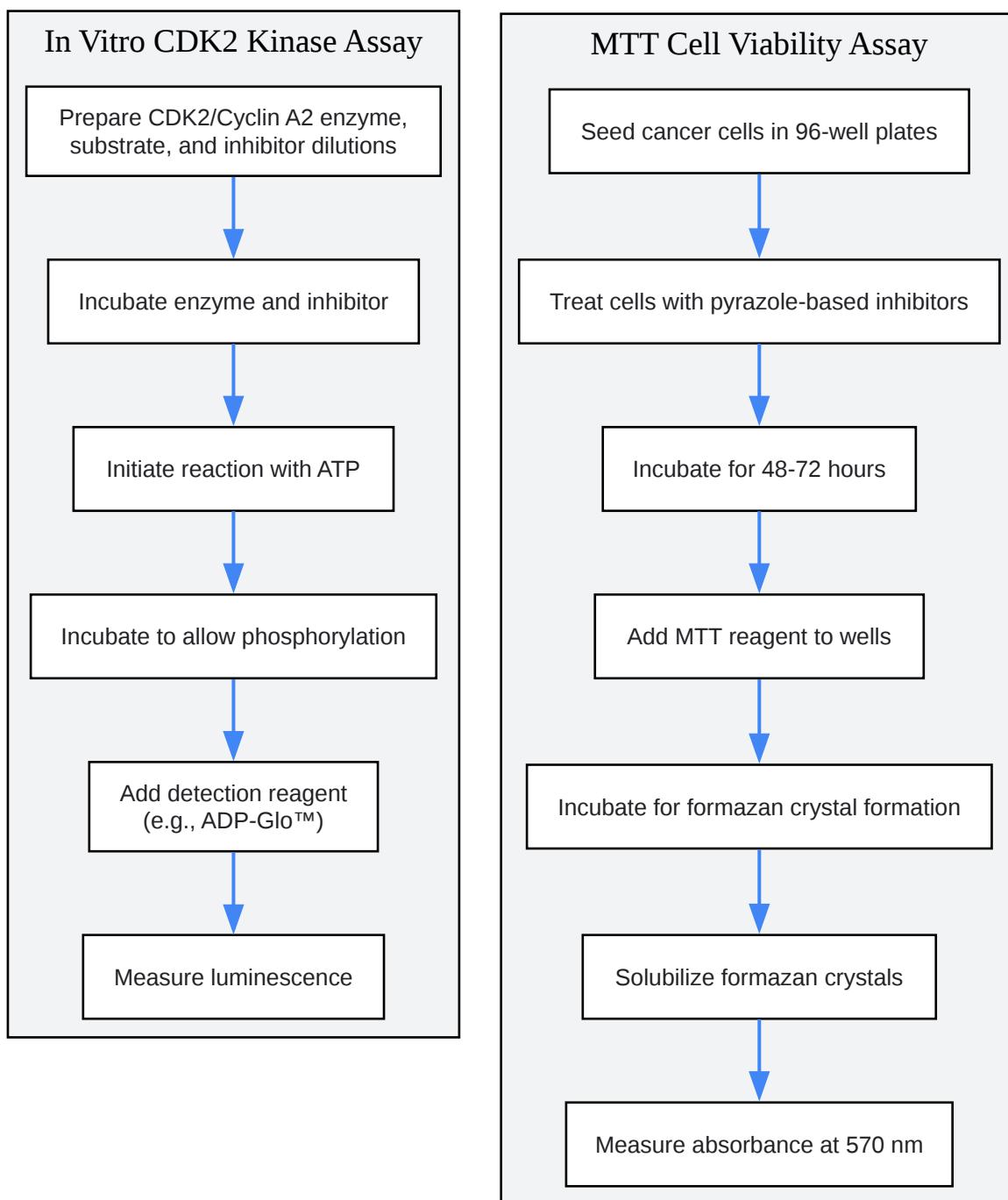
Signaling Pathway and Experimental Workflows

The following diagrams illustrate the CDK2 signaling pathway in cell cycle regulation and the general workflows for the experimental procedures used to generate the data in this guide.



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Caption: The CDK2 signaling pathway at the G1/S transition of the cell cycle.

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Caption: General experimental workflows for in vitro CDK2 kinase and MTT cell viability assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

In Vitro CDK2/Cyclin A2 Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A2 enzyme complex. A common method is the ADP-Glo™ Kinase Assay.^[7]

Materials:

- Recombinant human CDK2/Cyclin A2 enzyme
- Kinase substrate (e.g., Histone H1)
- Test pyrazole-based inhibitors
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well or 384-well white microplates

Procedure:

- Compound Preparation: Prepare serial dilutions of the pyrazole-based inhibitors in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
- Enzyme and Substrate Preparation: Dilute the CDK2/Cyclin A2 enzyme and the substrate to their final desired concentrations in Kinase Assay Buffer.
- Assay Plate Setup: Add the diluted inhibitors or vehicle control to the wells of the microplate.
- Enzyme Addition: Add the diluted CDK2/Cyclin A2 enzyme/substrate mixture to each well.

- Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.
- Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
- Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- ATP Generation and Luminescence: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Cancer cell lines (e.g., MCF-7, HCT-116)
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test pyrazole-based inhibitors
- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear flat-bottom microplates

Procedure:

- Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Compound Treatment: Prepare serial dilutions of the pyrazole-based inhibitors in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors or a vehicle control.
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
- MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 or IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

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